molecular formula C16H16FN3O3S B2703151 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide CAS No. 1904199-21-8

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2703151
CAS No.: 1904199-21-8
M. Wt: 349.38
InChI Key: VHHXKLNCLWHUMN-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide: is a synthetic organic compound with potential applications in medicinal chemistry and material science. The compound features a diverse structure, combining a fluoro-substituted oxazepinone moiety with a thiazole carboxamide group.

Mechanism of Action

Target of Action

The primary targets of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.

Mode of Action

The exact mode of action of This compound It’s worth noting that similar compounds have shown anticonvulsant activities . This suggests that this compound might interact with its targets, possibly neuronal ion channels or receptors, to modulate their activity and reduce seizure activity.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may affect pathways related to neuronal excitability and neurotransmission.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown anticonvulsant activities , suggesting that this compound may have similar effects at the molecular and cellular level, possibly by reducing neuronal excitability and seizure activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation of 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl Intermediate

    • This step involves the fluorination of a benzo-fused oxazepinone structure through electrophilic fluorination reactions.

    • Reagents: Fluorinating agents such as Selectfluor.

    • Conditions: Mild conditions, typically using organic solvents like dichloromethane.

  • Coupling with Ethylamine

    • The intermediate is then coupled with ethylamine to introduce the ethyl side chain.

    • Reagents: Ethylamine, typically in the presence of a base like triethylamine.

    • Conditions: Room temperature, overnight reaction.

  • Final Coupling with 4-methylthiazole-5-carboxylic Acid

    • The product from the second step is coupled with 4-methylthiazole-5-carboxylic acid via amide bond formation.

    • Reagents: Coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Conditions: Organic solvent, room temperature.

Industrial Production Methods

  • Industrial synthesis may follow similar pathways but on a larger scale using continuous flow reactors for better yield and efficiency.

  • Typical adjustments include the optimization of reaction times, temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions typically at the oxazepinone ring or the thiazole moiety.

  • Reduction: : The carbonyl group in the oxazepinone ring can be reduced to a hydroxyl group.

  • Substitution: : Halogen substitution at the fluorine position is possible.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3.

  • Reducing Agents: : LiAlH4, NaBH4.

  • Substitution Reactions: : Nucleophiles like NaNH2.

Major Products Formed

  • Oxidized derivatives such as oxazepinone N-oxides.

  • Reduced derivatives like alcohols.

  • Substituted derivatives with different halogens or nucleophiles.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex heterocyclic compounds.

  • Involves exploring the reactivity of the oxazepinone and thiazole rings.

Biology and Medicine

  • Investigated for its potential antiviral, antibacterial, and anticancer activities.

  • Functions as a ligand in bioassays to study enzyme interactions.

Industry

  • Employed in the development of novel polymers and materials with specific electronic properties.

  • Potential use in organic electronics and photonic applications.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Similar compounds include other fluoro-substituted oxazepinone derivatives and thiazole carboxamide derivatives.

  • Unique due to its combined structural features and potential enhanced biological activity.

Similar Compounds

  • 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl derivatives.

  • 4-methylthiazole-5-carboxamide derivatives.

  • Other fluoro-substituted heterocyclic compounds.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-10-15(24-9-19-10)16(22)18-4-5-20-7-11-6-12(17)2-3-13(11)23-8-14(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHXKLNCLWHUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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